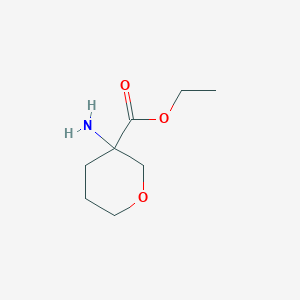

Ethyl 3-aminooxane-3-carboxylate

Description

Ethyl 3-aminooxane-3-carboxylate is a bicyclic organic compound featuring a six-membered oxane (tetrahydropyran) ring substituted with an amino (-NH₂) group and an ethyl carboxylate ester (-COOEt) at the 3-position. This structure confers unique reactivity, making it a valuable intermediate in pharmaceutical and organic synthesis. The compound is typically used as a building block for sp³-rich scaffolds in drug discovery due to its rigid, three-dimensional conformation and functional versatility .

Its hydrochloride salt (this compound hydrochloride) was previously marketed but is now discontinued, likely due to challenges in scalability or stability .

Properties

Molecular Formula |

C8H15NO3 |

|---|---|

Molecular Weight |

173.21 g/mol |

IUPAC Name |

ethyl 3-aminooxane-3-carboxylate |

InChI |

InChI=1S/C8H15NO3/c1-2-12-7(10)8(9)4-3-5-11-6-8/h2-6,9H2,1H3 |

InChI Key |

BQDUOACADYRTDV-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1(CCCOC1)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 3-aminooxane-3-carboxylate typically involves the reaction of ethyl oxane-3-carboxylate with an amine source under controlled conditions. One common method involves the use of ethyl oxane-3-carboxylate and ammonia or an amine in the presence of a catalyst. The reaction is usually carried out in an organic solvent such as ethanol or methanol at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and advanced purification techniques, such as distillation and crystallization, are common in industrial production to achieve the desired quality of the compound.

Chemical Reactions Analysis

Types of Reactions: Ethyl 3-aminooxane-3-carboxylate can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding oxides.

Reduction: The carboxylate ester group can be reduced to form alcohol derivatives.

Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed:

Oxidation: Formation of oxides or nitro derivatives.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted oxane derivatives.

Scientific Research Applications

Ethyl 3-aminooxane-3-carboxylate has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.

Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of ethyl 3-aminooxane-3-carboxylate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with enzymes and proteins, potentially inhibiting their activity. The carboxylate ester group can undergo hydrolysis to release active metabolites that interact with biological pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Ethyl 3-(aminomethyl)oxane-3-carboxylate

Structural Differences :

- Ethyl 3-(aminomethyl)oxane-3-carboxylate replaces the amino group (-NH₂) with an aminomethyl (-CH₂NH₂) substituent at the 3-position.

- Molecular Formula: C₉H₁₇NO₃ vs. C₈H₁₅NO₃ (target compound).

- Molecular Weight: 187.24 g/mol vs. ~173.21 g/mol (calculated for Ethyl 3-aminooxane-3-carboxylate) .

Physicochemical Properties :

- Both compounds lack reported boiling points or storage guidelines, suggesting sensitivity to heat or moisture.

- The aminomethyl derivative’s extended alkyl chain may enhance lipophilicity compared to the parent compound, impacting solubility in polar solvents.

Other Analogous Compounds

- 5-Azaspiro[3.4]octan-8-ol hydrochloride : A spirocyclic amine with a hydroxyl group, offering distinct hydrogen-bonding capabilities but lacking the ester functionality critical for further derivatization .

- Acetic Ethyl Extract Derivatives: Compounds like ethyl acetate derivatives (e.g., from Dicranoloma reflexum) share ester groups but lack the oxane ring’s conformational rigidity, reducing their utility in stereoselective synthesis .

Data Table: Comparative Analysis

| Property | This compound | Ethyl 3-(aminomethyl)oxane-3-carboxylate | 5-Azaspiro[3.4]octan-8-ol hydrochloride |

|---|---|---|---|

| Molecular Formula | C₈H₁₅NO₃ | C₉H₁₇NO₃ | C₇H₁₄ClNO |

| Molecular Weight (g/mol) | ~173.21 | 187.24 | 175.65 |

| Functional Groups | Amino, ethyl ester | Aminomethyl, ethyl ester | Hydroxyl, spirocyclic amine |

| Commercial Availability | Discontinued (hydrochloride salt) | Available (CAS 2060005-12-9) | Available (CymitQuimica) |

| Key Applications | Drug discovery intermediates | Peptide mimetics, polymer chemistry | Bioactive molecule synthesis |

Research Findings and Implications

- Synthetic Utility: this compound’s compact structure and dual functionality make it superior for constructing constrained peptides, whereas bulkier analogs like the aminomethyl derivative are better suited for hydrophobic interactions in polymer matrices .

- Biological Relevance: The oxane ring’s chair conformation in this compound mimics natural product scaffolds, offering advantages in bioavailability over less rigid analogs like acetic ethyl extract derivatives .

Biological Activity

Ethyl 3-aminooxane-3-carboxylate is a compound of interest due to its potential biological activities. This article will explore its synthesis, biological properties, and relevant case studies, providing a comprehensive overview of the current research findings.

Chemical Structure and Synthesis

This compound is characterized by the presence of an amino group and an oxane ring, which contribute to its biological activity. The synthesis typically involves the reaction of ethyl 3-oxopropanoate with various amines under specific conditions to yield the desired product. For instance, the condensation reaction of ethyl 3-hydrazinyl-3-oxopropanoate with aldehydes has been documented, leading to derivatives that exhibit varied biological properties .

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. A study focusing on aminoquinazolinones, which share structural similarities with this compound, demonstrated promising antimycobacterial effects. The structure-activity relationship (SAR) revealed that modifications at specific positions on the aromatic ring could enhance potency against Mycobacterium tuberculosis .

Cytotoxicity

In vitro studies have shown that compounds related to this compound can exhibit cytotoxic effects against various cancer cell lines. For example, derivatives tested against HeLa and MCF-7 cell lines displayed IC50 values in the micromolar range, suggesting potential as anticancer agents .

Mechanistic Studies

Mechanistic investigations into the biological activity of this compound have revealed its interaction with specific cellular pathways. For instance, compounds with similar structures were found to inhibit certain kinases involved in cell proliferation and survival, indicating a possible mechanism for their cytotoxic effects .

Case Studies

- Antimycobacterial Activity : A study evaluated the efficacy of various aminoquinazolinone derivatives, including those structurally analogous to this compound. The results indicated that specific substitutions led to enhanced activity against drug-resistant strains of Mycobacterium tuberculosis, highlighting the importance of structural modifications in drug design .

- Cytotoxicity Evaluation : Another research effort assessed the cytotoxicity of several derivatives derived from this compound on different cancer cell lines. The findings suggested that certain modifications increased selectivity towards cancer cells while minimizing toxicity to normal cells .

Data Summary

The following table summarizes key findings related to the biological activity of this compound and its derivatives:

Q & A

Basic Research Questions

Q. What are the optimal reaction conditions for synthesizing Ethyl 3-aminooxane-3-carboxylate, and how can yield be improved?

- Methodological Answer : Synthesis typically involves cyclization of precursor esters under acidic or basic conditions. For example, analogous compounds like Ethyl 4-oxo-1,4-dihydroquinoline-3-carboxylate are synthesized via intramolecular cyclization using catalysts like polyphosphoric acid (PPA) or Lewis acids (e.g., ZnCl₂) . Yield optimization can be achieved by:

- Varying solvent polarity (e.g., ethanol vs. DMF) to stabilize intermediates.

- Adjusting reaction temperature (70–100°C) to balance kinetics and side reactions.

- Employing protecting groups for the amino moiety to prevent undesired nucleophilic attacks .

- Data Analysis : Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane mobile phase) and quantify purity using HPLC (C18 column, UV detection at 254 nm) .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR : ¹H/¹³C NMR confirms the oxane ring structure, amino group (δ 1.5–2.5 ppm for NH₂), and ester carbonyl (δ 165–175 ppm). Compare with analogs like Ethyl 4-oxoquinoline-3-carboxylate, where ester CO appears at δ 167 ppm .

- IR : Detect NH₂ stretching (3300–3500 cm⁻¹) and ester C=O (1700–1750 cm⁻¹). Hydrogen bonding effects, as seen in ethyl lactate studies, may shift peaks due to solvent interactions .

- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]⁺ for C₈H₁₃NO₄: calc. 200.0923, observed 200.0925) .

Q. How can researchers assess the purity of this compound, and what are common contaminants?

- Methodological Answer :

- HPLC : Use a reversed-phase column (e.g., C18) with isocratic elution (acetonitrile/water, 60:40) and UV detection. Compare retention times with standards .

- TLC : Spot development in ethyl acetate/hexane (3:7) with ninhydrin staining to detect free amino groups.

- Common Contaminants : Unreacted starting materials (e.g., β-keto esters) or hydrolysis byproducts (e.g., carboxylic acids) due to moisture exposure .

Advanced Research Questions

Q. What mechanistic pathways explain the formation of this compound during cyclization?

- Methodological Answer : Cyclization likely proceeds via:

- Nucleophilic Attack : The amino group attacks a β-keto ester carbonyl, forming a six-membered oxane ring.

- Acid/Base Catalysis : Protonation of the carbonyl enhances electrophilicity, as observed in similar quinoline carboxylate syntheses .

Q. How can computational modeling predict the reactivity of this compound in different solvents?

- Methodological Answer :

- Solvent Effects : Molecular dynamics (MD) simulations (e.g., OPLS-AA forcefield) predict solvent polarity impacts on hydrogen bonding. For example, ethyl lactate’s H-bonding network reduces reactivity in nonpolar solvents .

- DFT Studies : Optimize geometry in solvents (e.g., water, ethanol) using CPCM solvation models. Calculate Fukui indices to identify electrophilic/nucleophilic sites .

Q. How should researchers resolve contradictions between experimental and computational data for this compound?

- Methodological Answer :

- Statistical Validation : Apply t-tests or ANOVA to compare experimental vs. computed properties (e.g., dipole moments, logP).

- Error Analysis : Check for basis set limitations in DFT (e.g., 6-311++G** vs. 6-31G*) or forcefield inaccuracies in MD .

- Experimental Replication : Repeat synthesis under controlled conditions (e.g., inert atmosphere) to exclude environmental variables .

Q. What strategies enable enantioselective synthesis of this compound?

- Methodological Answer :

- Chiral Catalysts : Use Jacobsen’s thiourea catalysts for asymmetric induction during cyclization.

- Chiral Chromatography : Separate enantiomers via HPLC with a Chiralpak IA column and hexane/isopropanol mobile phase .

Q. How does solvent choice influence the compound’s stability and reactivity in nucleophilic substitutions?

- Methodological Answer :

- Polar Protic Solvents (e.g., MeOH) : Stabilize transition states via H-bonding but may hydrolyze the ester group.

- Aprotic Solvents (e.g., DMF) : Enhance nucleophilicity of amino groups, accelerating substitutions. Monitor degradation via accelerated stability testing (40°C/75% RH for 4 weeks) .

Q. What advanced techniques characterize the compound’s solid-state structure and polymorphism?

- Methodological Answer :

- X-ray Crystallography : Resolve crystal packing and hydrogen-bonding networks. For analogs, space groups like P2₁/c are common .

- DSC/TGA : Detect polymorphic transitions (e.g., endothermic peaks at 270–272°C) and thermal stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.